
Métabisulfite de potassium
Vue d'ensemble
Description
Le métabisulfite de potassium, également connu sous le nom de pyrosulfite de potassium, est une poudre cristalline blanche ayant une odeur piquante. Sa formule chimique est K₂S₂O₅. Ce composé est principalement utilisé comme antioxydant et stérilisant chimique. Il est couramment utilisé dans l'industrie alimentaire et des boissons, en particulier dans la vinification et le brassage, pour prévenir l'oxydation et préserver la couleur et la saveur des produits .
Applications De Recherche Scientifique
Le métabisulfite de potassium a un large éventail d'applications en recherche scientifique :
Biologie : Il est utilisé comme conservateur dans les échantillons biologiques pour empêcher la croissance microbienne.
Médecine : Il est utilisé dans la préparation de certaines formulations pharmaceutiques.
Industrie : Il est largement utilisé dans l'industrie alimentaire et des boissons comme conservateur, antioxydant et stabilisateur.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par la libération de dioxyde de soufre (SO₂) lorsqu'il est dissous dans l'eau. Le dioxyde de soufre agit comme désinfectant et antioxydant, protégeant la couleur et la saveur des aliments et des boissons. Le dioxyde de soufre réagit également avec les agents oxydants, augmentant la valence positive de l'atome de soufre de 4 à 6 .
Composés similaires :
Métabisulfite de sodium (Na₂S₂O₅) : Chimiquement très similaire au this compound et souvent utilisé de manière interchangeable.
Bisulfite de potassium (KHSO₃) : Un autre composé contenant du soufre ayant des propriétés de conservation similaires.
Bisulfite de sodium (NaHSO₃) : Utilisé comme conservateur et antioxydant dans diverses applications.
Unicité : Le this compound est unique en ce qu'il peut agir à la fois comme antioxydant et comme stérilisant chimique. Il est particulièrement apprécié dans l'industrie alimentaire et des boissons en raison de son efficacité à préserver la couleur et la saveur des produits sans modifier considérablement leur goût .
Mécanisme D'action
Target of Action
Potassium metabisulfite’s primary target is microorganisms such as bacteria and fungi, especially in the food and beverage industry . It is also used as an antioxidant, protecting both the color and delicate flavors of wine .
Mode of Action
Potassium metabisulfite works by releasing sulfur dioxide (SO2) , a potent antimicrobial and antioxidant agent . When added to food or beverages, it forms sulfur dioxide, which acts as a disinfectant . It inhibits the growth of bacteria and fungi, particularly in the brewing industry .
Pharmacokinetics
It is known to decompose at 190 °c, yielding potassium sulfite and sulfur dioxide .
Result of Action
The primary result of potassium metabisulfite’s action is the inhibition of microbial growth, ensuring the safety and longevity of food and beverages . As an antioxidant, it also protects the color and delicate flavors of products like wine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium metabisulfite. For instance, it is more soluble in water (450 g/L at 20 °C) than in ethanol . Its antimicrobial action might be more effective in aqueous environments. Furthermore, it decomposes at high temperatures (190 °C), which can affect its stability and efficacy .
Safety and Hazards
Orientations Futures
The Potassium Metabisulfite market is anticipated to exhibit fluctuating growth patterns in the near term . It is crucial for winemakers to determine the appropriate dosage of potassium metabisulfite per gallon . This chemical compound acts as a preservative, disinfectant, and antioxidant serving an essential role in maintaining wine quality by eliminating unwanted bacteria and preventing oxidation .
Analyse Biochimique
Biochemical Properties
Potassium metabisulfite serves vital roles through its antioxidant and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Potassium metabisulfite has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, potassium metabisulfite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium metabisulfite change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of potassium metabisulfite vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium metabisulfite is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium metabisulfite is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le métabisulfite de potassium peut être synthétisé en traitant une solution d'hydroxyde de potassium avec du dioxyde de soufre. La réaction est la suivante :
2SO2+2KOH→K2S2O5+H2O
Cette réaction se produit généralement à température ambiante et conduit à la formation de this compound et d'eau .
Méthodes de production industrielle : En milieu industriel, le this compound est produit en faisant réagir du dioxyde de soufre avec du carbonate de potassium à des températures comprises entre 50 °C et 80 °C et un pH compris entre 4 et 7,5. Le processus comprend trois étapes principales :
- Traitement d'une solution d'hydroxyde de potassium et/ou de carbonate de potassium avec du dioxyde de soufre pour obtenir du sulfite de potassium.
- Réaction ultérieure du sulfite de potassium avec du dioxyde de soufre pour former du bisulfite de potassium.
- Refroidissement du mélange réactionnel pour produire du this compound, suivi d'une filtration ou d'une centrifugation .
Analyse Des Réactions Chimiques
Types de réactions : Le métabisulfite de potassium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en sulfate de potassium (K₂SO₄) et en dioxyde de soufre (SO₂) gazeux.
Réduction : Il agit comme agent réducteur dans certaines réactions chimiques.
Substitution : Il peut participer à des réactions de sulfonylation, où il agit comme un substitut du dioxyde de soufre.
Réactifs et conditions courants :
Agents oxydants : Le this compound réagit avec les agents oxydants pour générer de la chaleur et des produits potentiellement inflammables.
Acides : En présence d'acides, il génère du dioxyde de soufre gazeux.
Conditions électrochimiques : Il peut être utilisé dans des conditions électrochimiques pour synthétiser des esters sulfonates.
Principaux produits :
Sulfate de potassium (K₂SO₄) : Formé lors de réactions d'oxydation.
Esters sulfonates : Produit par des réactions électrochimiques multicomposants avec des alcènes et des alcools.
Comparaison Avec Des Composés Similaires
Sodium Metabisulfite (Na₂S₂O₅): Chemically very similar to potassium metabisulfite and often used interchangeably.
Potassium Bisulfite (KHSO₃): Another sulfur-containing compound with similar preservative properties.
Sodium Bisulfite (NaHSO₃): Used as a preservative and antioxidant in various applications.
Uniqueness: Potassium metabisulfite is unique in its ability to act as both an antioxidant and a chemical sterilant. It is particularly favored in the food and beverage industry due to its effectiveness in preserving the color and flavor of products without significantly altering their taste .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Potassium metabisulfite can be achieved through the reaction of sulfur dioxide with potassium hydroxide or potassium carbonate.", "Starting Materials": [ "Sulfur dioxide", "Potassium hydroxide or potassium carbonate" ], "Reaction": [ "Step 1: Dissolve potassium hydroxide or potassium carbonate in water to form a solution.", "Step 2: Bubble sulfur dioxide gas through the solution. The sulfur dioxide reacts with the potassium hydroxide or potassium carbonate to form potassium sulfite.", "Step 3: Continue to bubble sulfur dioxide gas through the solution until all the potassium sulfite has been converted to potassium metabisulfite.", "Step 4: Filter the solution to remove any impurities and then evaporate the water to obtain solid Potassium metabisulfite." ] } | |
Numéro CAS |
16731-55-8 |
Formule moléculaire |
H2KO5S2 |
Poids moléculaire |
185.25 g/mol |
InChI |
InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |
Clé InChI |
QYFCZKXURBJLPZ-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |
SMILES canonique |
OS(=O)S(=O)(=O)O.[K] |
Color/Form |
White crystals or crystalline powder White powde |
Densité |
2.3 g/cu cm Relative density (water = 1): 2.34 |
melting_point |
Decomposes at approximately 150 °C |
| 16731-55-8 | |
Description physique |
Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |
Pictogrammes |
Corrosive; Irritant |
Durée de conservation |
When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |
Solubilité |
Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |
Synonymes |
Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

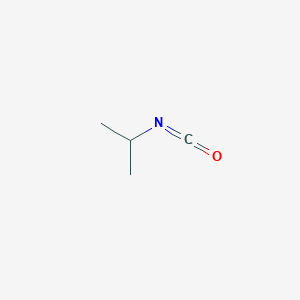
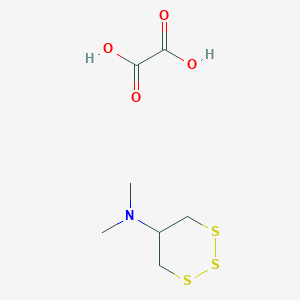
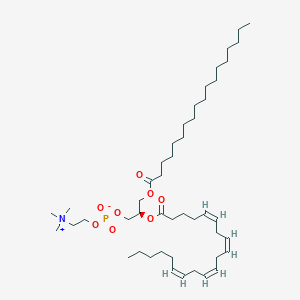
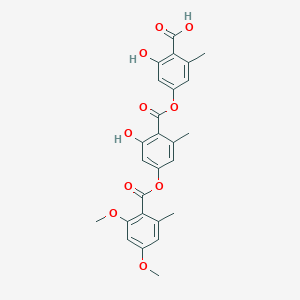
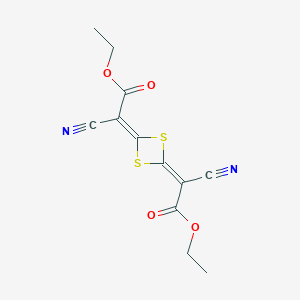
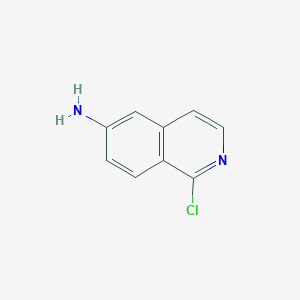
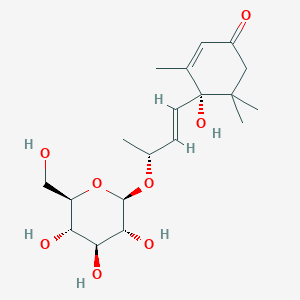
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)





